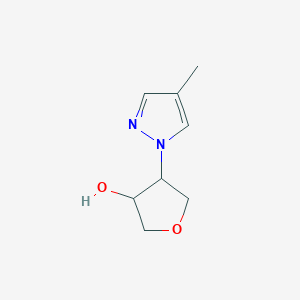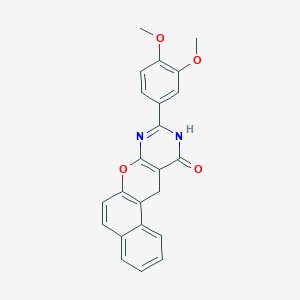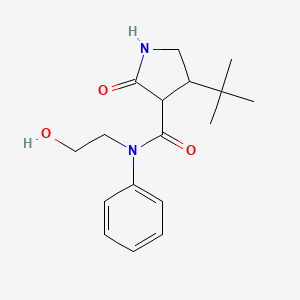![molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1](/img/structure/B6429897.png)
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea” is a complex molecule that involves a bipyridine moiety and a urea moiety. Bipyridine compounds are known to be starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The urea moiety is chemically stable under acidic, alkaline, and aqueous conditions, which makes it suitable for protection/deprotection of amino groups .
Molecular Structure Analysis
The molecular structure of bipyridine derivatives can be elucidated using various techniques such as single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies can be calculated using methods like DFT (Density Functional Theory) . The HOMO–LUMO energy gap can also be determined experimentally and theoretically .Chemical Reactions Analysis
Bipyridine compounds are known to strongly coordinate with metal centers, which can affect the reaction system . They have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridine compounds can be characterized by various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . They are known to display rich electrochemical and photophysical properties .科学研究应用
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in various applications, including biologically active molecules . They can interact with biological systems, leading to various responses. These compounds can be used in drug design and development, and in studying biological processes.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They can form complexes with various metals, facilitating a variety of catalytic reactions. This property is useful in industrial processes and synthetic chemistry.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules. This property is useful in photodynamic therapy for cancer treatment, solar energy conversion, and other light-driven processes.
Viologens
Viologens are a class of compounds that include bipyridine derivatives . They are known for their electrochromic properties, changing color when they are reduced or oxidized. This makes them useful in creating electrochromic devices such as smart windows and electronic displays.
Supramolecular Structures
Bipyridine derivatives can be used in the construction of supramolecular structures . These structures have applications in nanotechnology, materials science, and molecular electronics.
Electrochemiluminescence Platforms
Bipyridine derivatives, particularly when complexed with metals like ruthenium, are used in the fabrication of heterogeneous electrochemiluminescence (ECL) platforms . ECL is a powerful tool in analytical science, with applications in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
作用机制
安全和危害
The safety data sheet for 2,2’-bipyridine, a related compound, indicates that it is toxic if swallowed or in contact with skin . It advises against food, drug, pesticide or biocidal product use . In case of skin contact, it recommends washing off immediately with plenty of water and seeking immediate medical attention .
未来方向
The future directions in the study of bipyridine compounds could involve the development of newer class of ruthenium-polypyridyl complexes either by introducing selective groups or by using other types of donor sites to generate new mixed ligand ruthenium complexes with the perspective of tuning their spectroscopic and photo-redox properties . They could also be used in the construction of photochemical and electrochemical devices .
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOOFNSHVQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)
![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B6429882.png)

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)